5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride
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Overview
Description
5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the pyrrolidine ring in this compound enhances its potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Nitro Group: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Attachment of Pyrrolidine Ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with a pyrrolidine derivative under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Aminated Derivatives: Reduction of the nitro group leads to the formation of aminated derivatives.
Substituted Benzothiazoles: Substitution reactions yield various substituted benzothiazole derivatives
Scientific Research Applications
5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-inflammatory, antimicrobial, and antitumor agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins involved in disease pathways.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the benzothiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biological pathways. Molecular docking studies have shown that the compound can effectively bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-nitrobenzothiazole share structural similarities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones are structurally related.
Uniqueness
5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride is unique due to the presence of both the nitro group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H13ClN4O2S |
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Molecular Weight |
300.77 g/mol |
IUPAC Name |
5-nitro-N-pyrrolidin-3-yl-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C11H12N4O2S.ClH/c16-15(17)8-1-2-10-9(5-8)14-11(18-10)13-7-3-4-12-6-7;/h1-2,5,7,12H,3-4,6H2,(H,13,14);1H |
InChI Key |
DBPPNLQDTPJKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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